3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylbenzyl)propanamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core with a ketone group at position 2. The structure features a 4-ethoxyphenyl substituent at position 2 of the pyrazolo[1,5-a]pyrazine ring and a propanamide side chain linked to a 4-ethylbenzyl group at position 3. Its design likely aims to optimize interactions with biological targets through hydrophobic (4-ethylbenzyl), hydrogen-bonding (amide), and electronic modulation (ethoxy group) .
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide |
InChI |
InChI=1S/C26H28N4O3/c1-3-19-5-7-20(8-6-19)18-27-25(31)13-14-29-15-16-30-24(26(29)32)17-23(28-30)21-9-11-22(12-10-21)33-4-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,27,31) |
InChI Key |
AKKOYGNUNLLMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OCC)C2=O |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylbenzyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylbenzyl)propanamide |
| InChI Key | VCTJCMWCYFJPQO-UHFFFAOYSA-N |
| LogP | 2.1224 |
| Polar Surface Area | 66.929 Å |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyrazolo[1,5-a]pyrazine core is known to inhibit several enzymes and receptors involved in critical cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of kinases and phosphatases, which are pivotal in regulating cellular signaling pathways.
- Receptor Modulation : It may modulate the activity of G-protein coupled receptors (GPCRs), influencing neurotransmission and other physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, a study demonstrated that pyrazolo[1,5-a]pyrazines induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Compounds derived from pyrazole scaffolds have shown efficacy against various bacterial strains and fungi. In vitro assays revealed that similar derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Study on Anticancer Properties : In a recent study published in Journal of Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrazine derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The results indicated that modifications at the ethoxyphenyl group enhanced cytotoxicity .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of related pyrazole compounds against E. coli and Bacillus subtilis. The results showed promising antibacterial effects with a notable reduction in bacterial growth at concentrations as low as 25 µg/mL .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ), as ethoxy groups reduce oxidative degradation .
Synthetic Accessibility :
- The target compound likely follows a route similar to and , involving cyclocondensation of pyrazole precursors with ketones or aldehydes, followed by amide coupling. Yields for such steps in analogs range from 43% to 82% .
Structural Uniqueness :
- Unlike dihydro analogs (e.g., ), the fully aromatic pyrazolo[1,5-a]pyrazin-4-one core in the target compound may enhance π-π stacking interactions in target binding .
Pharmacological and Functional Insights from Analogs
- Kinase Inhibition : Compounds like demonstrate pyrazolo[1,5-a]pyrazine derivatives' utility in kinase inhibition (e.g., ALK or EGFR), suggesting the target compound may share similar mechanisms due to its planar aromatic core .
- Antimicrobial Activity : Pyrazole-pyrazine hybrids in exhibit herbicidal and antifungal activity, with substituents like ethoxy groups improving selectivity .
- Crystallographic Data : The compound in adopts a nearly planar conformation, which could inform docking studies for the target compound despite lacking direct structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
